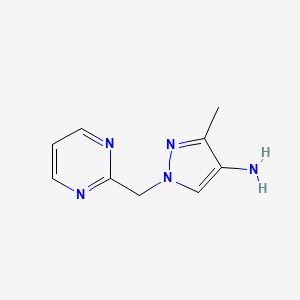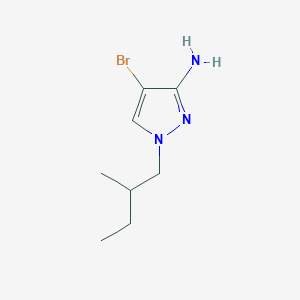
4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an amine group at the 3-position The compound also has a 2-methylbutyl side chain attached to the nitrogen atom at the 1-position of the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromo-1-(2-methylbutyl)-1H-pyrazole with ammonia or an amine source can yield the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The amine group at the 3-position can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used in organic solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Applications De Recherche Scientifique
4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies to investigate its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar structure but lacks the 2-methylbutyl side chain.
4-Bromo-1-phenyl-1H-pyrazole: Similar structure but has a phenyl group instead of the 2-methylbutyl side chain.
4-Bromo-1-(2-ethylhexyl)-1H-pyrazole: Similar structure but has a 2-ethylhexyl side chain instead of the 2-methylbutyl side chain.
Uniqueness
4-Bromo-1-(2-methylbutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the 2-methylbutyl side chain. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H14BrN3 |
|---|---|
Poids moléculaire |
232.12 g/mol |
Nom IUPAC |
4-bromo-1-(2-methylbutyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H14BrN3/c1-3-6(2)4-12-5-7(9)8(10)11-12/h5-6H,3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
AIHFWBMXRYSPOS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


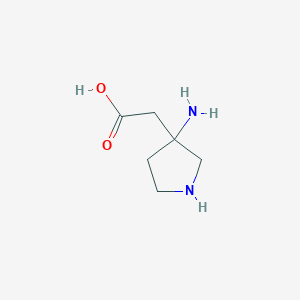

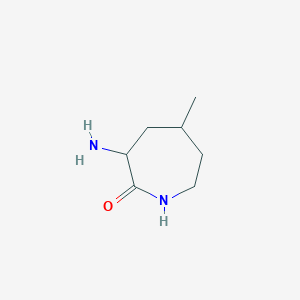
![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)
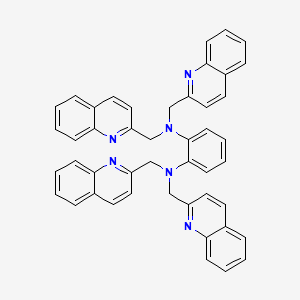
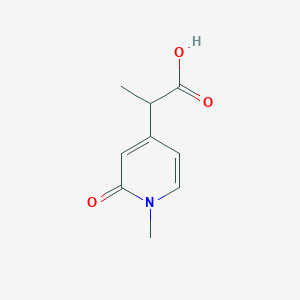
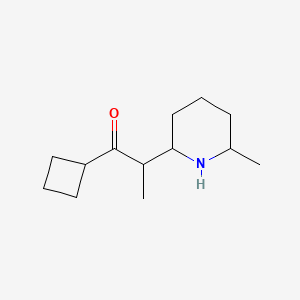
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
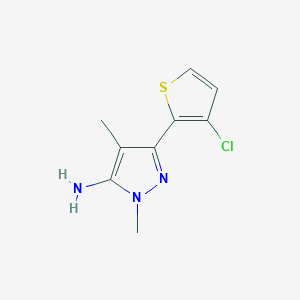
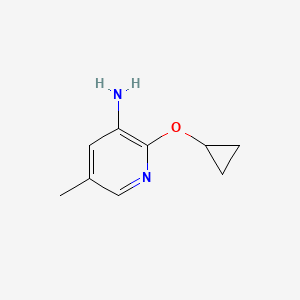
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
